molecular formula C17H18ClNO5S B7687278 methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate CAS No. 839693-60-6

methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate

Cat. No.: B7687278
CAS No.: 839693-60-6
M. Wt: 383.8 g/mol
InChI Key: HGRZOVNTKLEDHJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a sulfonyl group, a methoxy group, and a chloro-substituted aniline moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloroaniline: This can be achieved through the chlorination of aniline using chlorine gas or a chlorinating agent such as thionyl chloride.

    Sulfonylation: The 4-chloroaniline is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonylated intermediate.

    Coupling with 2-methoxy-5-methylaniline: The sulfonylated intermediate is then coupled with 2-methoxy-5-methylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

Methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-N-(2-methoxyphenyl)sulfonylanilino)acetate
  • Methyl 2-(4-chloro-N-(2-methylphenyl)sulfonylanilino)acetate
  • Methyl 2-(4-chloro-N-(2-methoxy-4-methylphenyl)sulfonylanilino)acetate

Uniqueness

Methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-12-4-9-15(23-2)16(10-12)25(21,22)19(11-17(20)24-3)14-7-5-13(18)6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRZOVNTKLEDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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